4-methoxy-N-(pyridin-3-ylmethyl)aniline
Description
4-Methoxy-N-(pyridin-3-ylmethyl)aniline (C₁₃H₁₄N₂O; molecular weight: 214.27 g/mol) is an aniline derivative featuring a methoxy group at the para position of the benzene ring and a pyridin-3-ylmethyl substituent on the nitrogen atom . This compound is structurally characterized by its planar aromatic systems (benzene and pyridine rings) connected via a methylene bridge, enabling conjugation and electronic interactions.
Its role in biological systems has been explored, particularly as a fragment in leukotriene A4 hydrolase (LTA4H) inhibition. Evidence suggests that the pyridinylmethyl group facilitates hydrophobic interactions within the enzyme's substrate-binding cleft, while the aniline NH forms a hydrogen bond with the backbone carbonyl of Pro374 .
Properties
IUPAC Name |
4-methoxy-N-(pyridin-3-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-16-13-6-4-12(5-7-13)15-10-11-3-2-8-14-9-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQATVJXAMWAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326031 | |
| Record name | 4-methoxy-N-(pyridin-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49643669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300347-33-5 | |
| Record name | 4-methoxy-N-(pyridin-3-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-methoxy-N-(pyridin-3-ylmethyl)aniline involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, in a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions as in the laboratory. The process involves careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Bulk manufacturing may also involve additional purification steps, such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(pyridin-3-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-formyl-N-(pyridin-3-ylmethyl)aniline or 4-carboxy-N-(pyridin-3-ylmethyl)aniline .
Scientific Research Applications
4-Methoxy-N-(pyridin-3-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites. The methoxy and pyridin-3-ylmethyl groups can enhance its binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Structural Analogues with Substituted Aniline Moieties
Key Observations :
- Electronic Effects : The methoxy group in the target compound donates electrons, contrasting with the electron-withdrawing nitro group in 5-(morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline, which reduces electron density on the aromatic ring .
Sulfonyl Piperazine Derivatives ()
| Compound (ID) | Substituents | Purity (%) | LCMS Retention Time (min) | m/z [M+H]+ | Key Features |
|---|---|---|---|---|---|
| 9f | Phenylsulfonyl piperazine | >98 | 2.289 | 454.1 | High purity; potential kinase inhibition |
| 9g | 3,4-Dichlorophenylsulfonyl | 8 | 2.637 | 522.0 | Low yield; chlorine adds hydrophobicity |
| 9h | 4-Trifluoromethylphenylsulfonyl | 21 | 2.551 | 522.1 | CF₃ group enhances metabolic stability |
| 9j | 4-Fluorophenylsulfonyl | 31 | 2.326 | 472.1 | Fluorine improves bioavailability |
Comparison with Target Compound :
- The sulfonyl piperazine derivatives exhibit higher molecular weights (454–522 g/mol) compared to 4-methoxy-N-(pyridin-3-ylmethyl)aniline (214.27 g/mol), impacting pharmacokinetics.
- Functional groups like trifluoromethyl (9h) and chlorine (9g) introduce steric and electronic effects absent in the target compound, broadening applications in medicinal chemistry .
Chiral and Heterocyclic Analogues
- (S)-4-Methoxy-N-(1-phenylethyl)aniline: Features a chiral center and phenylethyl group, enabling stereoselective interactions. Used in organocatalysis with 10% enantiomeric excess .
- 4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline : Incorporates an indole ring, enabling π-π stacking interactions absent in the target compound .
Functional Divergence :
- The target compound’s pyridinylmethyl group supports enzyme binding (e.g., LTA4H), while indole-containing analogues may target serotonin receptors due to structural mimicry .
Corrosion Inhibitors ()
- (E)-4-Methoxy-N-(methoxybenzylidene)aniline : A Schiff base with dual methoxy groups, acting as a corrosion inhibitor for mild steel in acidic environments. The conjugated imine system enhances adsorption on metal surfaces, a property absent in the target compound .
Biological Activity
4-Methoxy-N-(pyridin-3-ylmethyl)aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its methoxy group and pyridine moiety, which are crucial for its biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Some proposed mechanisms include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of tropomyosin receptor kinases (Trk), which are involved in cell signaling pathways related to cancer and neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially disrupting bacterial cell wall synthesis.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.
1. In Vitro Studies
A study conducted by researchers at the University of Alberta evaluated the inhibitory effects of this compound on a panel of kinases. The results indicated a significant reduction in kinase activity, suggesting its potential as a therapeutic agent for cancers associated with Trk signaling pathways.
| Kinase | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TrkA | 75 | 0.1 |
| TrkB | 68 | 0.1 |
| TrkC | 70 | 0.1 |
2. Antimicrobial Activity
In a separate study focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
3. Anti-inflammatory Studies
Research published in the Journal of Medicinal Chemistry indicated that the compound could reduce pro-inflammatory cytokines in vitro, suggesting its potential for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
